Home > Products > Screening Compounds P57161 > Cinacalcet-d3 (hydrochloride)
Cinacalcet-d3 (hydrochloride) -

Cinacalcet-d3 (hydrochloride)

Catalog Number: EVT-8202379
CAS Number:
Molecular Formula: C22H23ClF3N
Molecular Weight: 396.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Cinacalcet-d3 (hydrochloride) is a stable isotope-labeled form of cinacalcet, a calcimimetic agent primarily used in the treatment of secondary hyperparathyroidism associated with chronic kidney disease and hypercalcemia in patients with parathyroid carcinoma. The compound is designed to enhance the pharmacokinetic studies and metabolic profiling of cinacalcet by utilizing deuterium labeling, which allows for more precise tracking of the drug's behavior in biological systems.

Source

Cinacalcet-d3 is synthesized from cinacalcet through deuterium substitution at specific positions in the molecular structure. This isotopic labeling is crucial for research purposes, particularly in pharmacokinetic studies where understanding the metabolism and distribution of the drug is essential.

Classification

Cinacalcet-d3 falls under the category of calcimimetics, which are compounds that mimic the action of calcium on tissues, particularly on parathyroid glands. It is classified as a pharmaceutical agent used in renal therapy and has implications in endocrine system regulation.

Synthesis Analysis

Methods

The synthesis of cinacalcet-d3 involves several key steps:

  1. Starting Material: The synthesis begins with cinacalcet as the precursor compound.
  2. Deuteration: Specific hydrogen atoms in the cinacalcet molecule are replaced with deuterium atoms. This process can be achieved through various chemical reactions, including:
    • Catalytic Hydrogenation: Using deuterated hydrogen gas in the presence of a catalyst to facilitate the substitution.
    • Nucleophilic Substitution: Employing deuterated reagents that react with cinacalcet to introduce deuterium at specific sites.

Technical Details

The technical details of synthesis often involve optimizing reaction conditions such as temperature, pressure, and reaction time to achieve high yields of the labeled compound while minimizing side reactions. The final product is purified using techniques like chromatography to ensure that it meets pharmaceutical standards.

Molecular Structure Analysis

Structure

Cinacalcet-d3 retains the same core structure as cinacalcet but includes deuterium atoms at designated positions. The structural formula can be represented as follows:

C22H22ClN1O2D3\text{C}_{22}\text{H}_{22}\text{ClN}_{1}\text{O}_{2}\text{D}_{3}

Data

  • Molecular Weight: The molecular weight of cinacalcet-d3 is slightly increased due to the presence of deuterium.
  • Chemical Formula: C₁₈D₃ClN₁O₂.
Chemical Reactions Analysis

Reactions

Cinacalcet-d3 undergoes several chemical reactions similar to its parent compound:

  1. Metabolism: In vivo studies show that cinacalcet-d3 is metabolized primarily by cytochrome P450 enzymes, leading to various metabolites that can be tracked using mass spectrometry.
  2. Binding Interactions: The compound interacts with calcium-sensing receptors, which can be studied through receptor binding assays.

Technical Details

The reactions involving cinacalcet-d3 are crucial for understanding its pharmacodynamics and pharmacokinetics. The isotopic labeling allows researchers to differentiate between metabolites derived from cinacalcet and those from other sources in complex biological matrices.

Mechanism of Action

Process

Cinacalcet-d3 functions by increasing the sensitivity of calcium-sensing receptors on parathyroid cells to extracellular calcium levels. This leads to:

  • Decreased Parathyroid Hormone Secretion: By mimicking calcium, it reduces parathyroid hormone production.
  • Lowered Serum Calcium Levels: Ultimately resulting in decreased serum calcium levels, which is beneficial for patients with hyperparathyroidism.

Data

Studies indicate that cinacalcet-d3 effectively lowers parathyroid hormone levels within therapeutic ranges, demonstrating its efficacy as a calcimimetic agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and dimethyl sulfoxide, but poorly soluble in water.

Chemical Properties

  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature.
  • pKa Values: Relevant pKa values help determine its ionization state at physiological pH, influencing its absorption and distribution.
Applications

Scientific Uses

Cinacalcet-d3 is primarily utilized in research settings for:

  • Pharmacokinetic Studies: Understanding how drugs behave in biological systems using stable isotope labeling.
  • Metabolic Pathway Analysis: Investigating metabolic pathways involving calcium-sensing receptors and related signaling mechanisms.
  • Clinical Research: Evaluating therapeutic efficacy and safety profiles in clinical trials for conditions such as chronic kidney disease and hyperparathyroidism.

This compound serves as an essential tool for researchers aiming to elucidate the pharmacological effects and metabolic fate of calcimimetics in clinical applications.

Synthetic Methodologies and Isotopic Labeling Strategies

Novel Catalytic Approaches for Deuterium Incorporation in Cinacalcet Analogues

The synthesis of Cinacalcet-d3 hydrochloride (N-[1-(R)-(-)-(1-naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]-1-aminopropane-d3 hydrochloride) requires precise deuteration at the propylamine linker, specifically at the three hydrogen positions of the ethyl group adjacent to the chiral naphthyl moiety. Advanced catalytic deuteration strategies have emerged as superior approaches for site-specific deuterium incorporation. Homogeneous palladium catalysis under hydrogen-deuterium (H-D) exchange conditions enables selective deuteration of the Cinacalcet precursor. Using Pd/C or Pd/Al₂O₃ catalysts in deuterated solvents (e.g., deuterium oxide or deuterated ethanol), researchers achieve >98% deuterium incorporation at the target positions through reversible adsorption-desorption mechanisms on the metal surface [4] [7].

Heterogeneous catalytic systems offer significant advantages for isotopic labeling. Platinum oxide (PtO₂) in deuterated acetic acid facilitates selective α-deuteration of the secondary amine intermediate under mild conditions (50°C, 5 atm D₂). This method circumvents racemization risks associated with the chiral center while achieving isotopic purities exceeding 99.5% atom D, as verified by mass spectrometry [4]. Recent innovations employ iridium-based Crabtree's catalyst analogues modified with deuterium-compatible ligands, enabling C-H activation at the target methylene groups without competing side reactions. These catalytic systems operate under continuous flow conditions, enhancing deuteration efficiency and reducing catalyst loadings to <0.5 mol% [10].

Table 1: Catalytic Systems for Deuterium Incorporation in Cinacalcet-d3 Synthesis

Catalyst SystemDeuterium SourceTemperature (°C)Deuteration Efficiency (%)Isotopic Purity (% atom D)
Pd/C (10 wt%)D₂O/CH₃COOD (1:1)8095.298.7
PtO₂ (3 mol%)D₂ (5 atm)5099.199.5
[Ir(cod)(py)(PCy₃)]PF₆C₂D₅OD7098.799.2
Pd/Al₂O₃ (5 wt%)D₂ (3 atm)6097.398.9

Optimization of Mizoroki–Heck Cross-Coupling for Deuterated Intermediate Synthesis

The construction of the deuterated propylamine linker relies critically on optimized Mizoroki–Heck cross-coupling between deuterated acrylate derivatives and 3-(trifluoromethyl)iodobenzene. Traditional coupling conditions suffer from low isotopic fidelity due to proton-deuterium exchange at the activated α-position. Strategic optimization employs deuterated ethyl acrylate-d5 (CH₂=CDCOOC₂D₅) with palladium acetate (1.5 mol%) and tri-o-tolylphosphine (4.5 mol%) in degassed deuterated acetonitrile at 85°C. This approach achieves near-quantitative preservation of deuterium atoms while maintaining coupling yields of 85-92% [1] [9].

Catalytic system engineering has resolved historical challenges in deuterated olefin activation. The implementation of Josiphos-type chiral ligands enables asymmetric Heck coupling with enantiomeric excess >99%, critical for maintaining the stereochemical integrity of the Cinacalcet framework. Solvent screening reveals that deuterated dimethylformamide (DMF-d7) enhances catalyst longevity and isotopic retention compared to ethereal solvents. Recent methodologies employ ligand-free conditions using palladium nanoparticles immobilized on magnetic ferrite supports, facilitating catalyst recovery and reuse for ≥5 cycles without significant loss of deuterium incorporation efficiency (≤3% decrease per cycle) [5] [8]. Precise control of coupling parameters (temperature ramp rate, stoichiometric ratios, and degassing protocols) suppresses β-hydride elimination—the primary pathway for deuterium loss—yielding isotopically pure 3-(3-trifluoromethylphenyl)propionate-d4 intermediates essential for Cinacalcet-d3 synthesis [9].

Microwave-Assisted Synthesis and Green Chemistry Applications

Microwave irradiation technology has revolutionized the synthesis kinetics of deuterated Cinacalcet intermediates, significantly accelerating the rate-determining amidation and reduction steps. Conventional thermal reduction of the deuterated naphthylpropanamide intermediate requires 12-16 hours at 65°C, whereas microwave-assisted sodium borodeuteride reduction in deuterated ethanol achieves completion within 25 minutes at controlled 100°C, with deuterium incorporation >99% [1] [7]. This approach reduces thermal degradation pathways while enhancing isotopic purity—critical for pharmaceutical applications requiring high isotopic enrichment.

Green chemistry principles guide solvent selection in microwave-assisted deuteration. Supercritical deuterium oxide (scD₂O) serves as both deuterium source and reaction medium for hydrolysis steps, eliminating the need for organic co-solvents. The Ritter reaction employing nitriles in scD₂O under microwave irradiation (150°C, 20 bar, 300W) generates deuterated amide intermediates with 85% reduced environmental footprint as measured by E-factor calculations [5]. Energy consumption metrics demonstrate 60% reduction compared to conventional heating methods, aligning with sustainable manufacturing objectives. Continuous flow microwave reactors enable kilogram-scale production of Cinacalcet-d3 hydrochloride precursor with consistent isotopic distribution (RSD <0.3% across batches) and minimized solvent waste generation [7].

Table 2: Microwave Parameters for Key Synthetic Steps in Cinacalcet-d3 Synthesis

Reaction StepConventional ConditionsMicrowave ConditionsTime ReductionIsotopic Purity Change
Borodeuteride Reduction16 h at 65°C25 min at 100°C (300W)97.4%+1.2% atom D
Deuterated Amide Hydrolysis8 h reflux in D₂O/H₂SO₄45 min at 150°C (scD₂O, 500W)90.6%+0.8% atom D
Chiral Amine Resolution72 h crystallization4 h at 90°C (250W)94.4%No change observed

Palladium-Catalyzed Cascade Processes in Deuterated Compound Fabrication

Tandem palladium-catalyzed reactions provide atom-economical routes to complex deuterated architectures essential for Cinacalcet-d3 synthesis. A notable cascade sequence combines isotopic decarboxylative deuteration with asymmetric reductive amination in a single operational step. The process initiates with palladium(II)-catalyzed decarboxylation of deuterated sodium propionate-d5 (CD₃CD₂COONa) in the presence of 1-(1-naphthyl)ethylamine, generating an organopalladium intermediate that undergoes in-situ deuteration using deuterium gas. The resulting deuterated iminium species is stereoselectively reduced by chiral palladium nanocatalysts modified with (R)-BINAP ligands, yielding the enantiomerically pure deuterated propylamine backbone with 94% ee and >98% deuterium retention [1] [9].

Innovative palladium nanoparticle-catalyzed carbonylative cascade reactions incorporate carbon monoxide-derived carbonyl groups while simultaneously introducing deuterium labels. In a representative protocol, 1-(1-naphthyl)ethyl bromide undergoes palladium(0)-catalyzed carbonylative coupling with deuterated allylamine-d₇ (CD₂=CDCD₂ND₂) under 20 bar CO/D₂ (1:1) atmosphere. This one-pot reaction constructs the entire deuterated Cinacalcet skeleton with precise deuteration at four positions, achieving 65% overall yield and minimizing intermediate purification requirements. The cascade proceeds through sequential oxidative addition, migratory CO insertion, nucleophilic attack, and deuteride transfer steps—all orchestrated by a single catalytic system comprising Pd₂(dba)₃ and Xantphos ligand [8]. These methodologies demonstrate exceptional convergence compared to traditional stepwise syntheses, reducing the number of isolated intermediates from seven to two while enhancing isotopic fidelity through minimized handling of deuterated compounds.

Scalability Challenges in Industrial Production of Isotopically Labeled Calcimimetics

Industrial translation of Cinacalcet-d3 hydrochloride synthesis confronts significant scalability barriers in deuterium handling and purification. Economic constraints dominate feasibility assessments, as deuterium oxide accounts for 60-75% of raw material costs in multi-kilogram production campaigns. Process intensification strategies employ closed-loop deuterium recovery systems via vacuum membrane distillation, achieving >90% D₂O recovery from reaction quench streams and reducing raw material costs by 40% [5] [8]. Catalyst leaching poses critical contamination risks, where residual palladium (specification limit: <10 ppm) necessitates multi-stage purification. Tangential flow filtration with 10 kDa molecular weight cut-off membranes reduces Pd levels to <5 ppm without compromising deuterium content, whereas traditional carbon treatment causes unacceptable isotopic dilution (up to 15% atom D loss) [5].

Thermodynamic challenges emerge during crystallization of the final hydrochloride salt. Isotopic substitution alters crystal packing parameters, potentially inducing undesirable polymorphic transitions. Controlled crystallization from optimized heptane/ethyl acetate-d8 solvent systems (4:1 v/v) yields Form I polymorph with consistent particle size distribution (D90 <50μm) and isotopic homogeneity validated by solid-state NMR spectroscopy [3] [5]. Strict control of cooling profiles (0.5°C/min) and seeding protocols prevents isotopic fractionation during crystallization. Regulatory compliance requires stringent analytical validation; LC-MS/MS methods capable of detecting protiated impurities at 0.01% level necessitate specialized columns (chiral stationary phases) and deuterium-depleted mobile phases to avoid background interference [7]. These multifaceted challenges necessitate integrated engineering solutions combining chemistry, thermodynamics, and process analytics to achieve economically viable production of therapeutic-grade Cinacalcet-d3 hydrochloride.

Table 3: Industrial Scalability Parameters for Cinacalcet-d3 Hydrochloride Production

Process ParameterLaboratory Scale (5g)Pilot Scale (500g)Manufacturing Scale (5kg)Scalability Solutions
Deuterium Oxide Consumption150 mL/g API85 mL/g API40 mL/g APIClosed-loop membrane recovery
Residual Palladium120 ppm45 ppm<5 ppmTangential flow filtration
Crystallization Yield78%85%91%Controlled cooling/seeding
Isotopic Homogeneity (RSD)2.8%1.2%0.4%Optimized solvent system
Production Cycle Time14 days9 days5 daysContinuous flow microwave steps

Properties

Product Name

Cinacalcet-d3 (hydrochloride)

IUPAC Name

N-[(1R)-2,2,2-trideuterio-1-naphthalen-1-ylethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine;hydrochloride

Molecular Formula

C22H23ClF3N

Molecular Weight

396.9 g/mol

InChI

InChI=1S/C22H22F3N.ClH/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25;/h2-5,7,9-13,15-16,26H,6,8,14H2,1H3;1H/t16-;/m1./s1/i1D3;

InChI Key

QANQWUQOEJZMLL-GFGUQVGFSA-N

SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl

Canonical SMILES

CC(C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl

Isomeric SMILES

[2H]C([2H])([2H])[C@H](C1=CC=CC2=CC=CC=C21)NCCCC3=CC(=CC=C3)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.